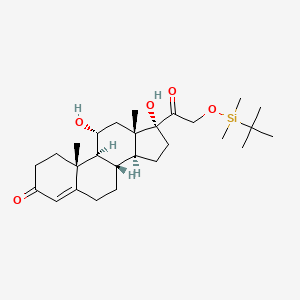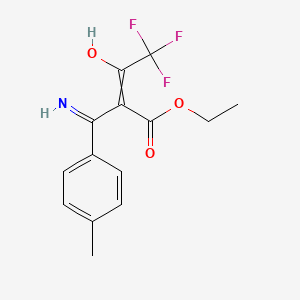
4,4,4-Trifluoro-2-(aminomethylphenyl)methylene-3-oxo-butanoic Acid Ethyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 4,4,4-Trifluoro-2-(aminomethylphenyl)methylene-3-oxo-butanoic Acid Ethyl Ester typically involves the reaction of 4-aminobenzaldehyde with trifluoroacetic anhydride to form an aminoketone intermediate. This intermediate is then reacted with diethyl malonate through an esterification reaction . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the process .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4,4,4-Trifluoro-2-(aminomethylphenyl)methylene-3-oxo-butanoic Acid Ethyl Ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is employed in the study of enzyme mechanisms and protein interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved in its action are often related to metabolic processes and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4,4,4-Trifluoro-2-(aminomethylphenyl)methylene-3-oxo-butanoic Acid Ethyl Ester include:
These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical reactivity and applications. The presence of the trifluoromethyl group in this compound makes it unique in terms of its stability and reactivity .
Eigenschaften
Molekularformel |
C14H14F3NO3 |
|---|---|
Molekulargewicht |
301.26 g/mol |
IUPAC-Name |
ethyl 4,4,4-trifluoro-3-hydroxy-2-(4-methylbenzenecarboximidoyl)but-2-enoate |
InChI |
InChI=1S/C14H14F3NO3/c1-3-21-13(20)10(12(19)14(15,16)17)11(18)9-6-4-8(2)5-7-9/h4-7,18-19H,3H2,1-2H3 |
InChI-Schlüssel |
SYNJEIJEACTAKR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=C(C(F)(F)F)O)C(=N)C1=CC=C(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




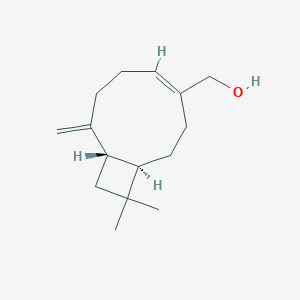
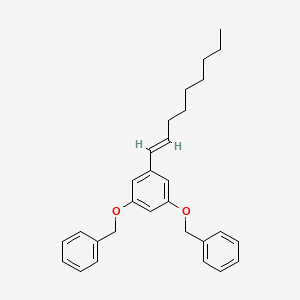
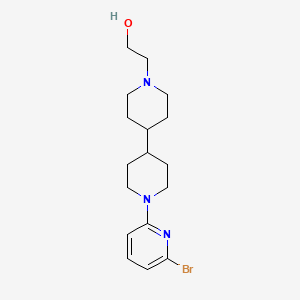

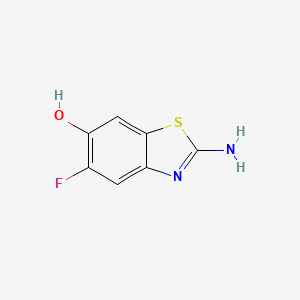
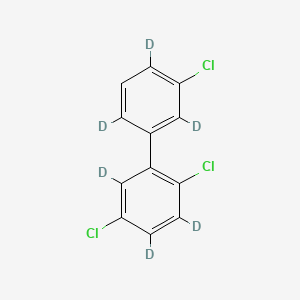
![N-[3-ethoxy-4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B13858227.png)
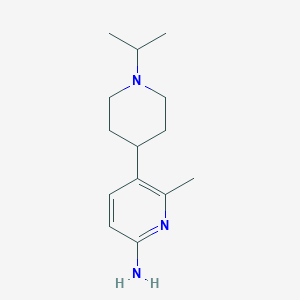
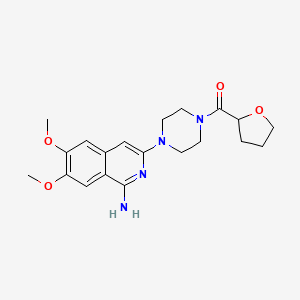

![8-Hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13858249.png)
